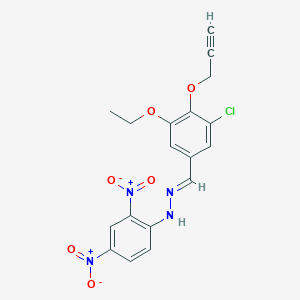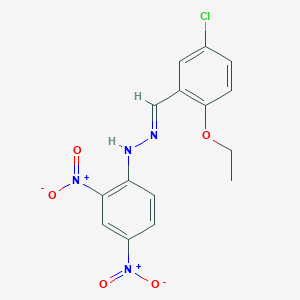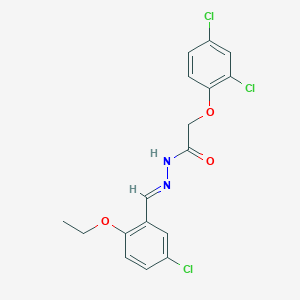![molecular formula C23H29N3O6S B298246 Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate](/img/structure/B298246.png)
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, also known as EBP, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative that has shown promise in a variety of applications, including as a potential treatment for cancer and other diseases. In
作用機序
The mechanism of action of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell growth and proliferation. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes, including protein kinase C and cyclooxygenase-2. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been shown to decrease the production of certain inflammatory cytokines, such as TNF-alpha and IL-6. In addition, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been shown to have antioxidant properties, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has several advantages for use in lab experiments. It is a highly pure and stable compound that can be easily synthesized in large quantities. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is also relatively non-toxic and has low side effects, making it a safe compound for use in animal studies. However, one limitation of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate is its low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate. One area of interest is the development of more efficient synthesis methods for Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate and its derivatives. Another area of interest is the further exploration of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate's potential therapeutic effects in cancer and other diseases. Additionally, more research is needed to fully understand the mechanism of action of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate and its effects on various signaling pathways and enzymes. Finally, the development of more effective delivery methods for Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate may help to overcome its solubility limitations and increase its potential use in clinical settings.
In conclusion, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, or Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate, is a promising compound for scientific research. Its potential use in cancer and other diseases, along with its relatively low toxicity and stable synthesis method, make it an attractive compound for further exploration. With continued research, Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate may prove to be a valuable tool in the fight against cancer and other diseases.
合成法
The synthesis of Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate involves the reaction of piperazine with benzyl-4-methoxyphenylsulfonamide in the presence of acetic anhydride. The resulting intermediate is then reacted with ethyl chloroformate to yield the final product, ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate. This synthesis method has been optimized for high yield and purity, making Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate an attractive compound for scientific research.
科学的研究の応用
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has been studied extensively for its potential use in cancer research. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate has also been studied for its potential use in treating other diseases, such as Alzheimer's disease and inflammation.
特性
製品名 |
Ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
|---|---|
分子式 |
C23H29N3O6S |
分子量 |
475.6 g/mol |
IUPAC名 |
ethyl 4-[2-[benzyl-(4-methoxyphenyl)sulfonylamino]acetyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C23H29N3O6S/c1-3-32-23(28)25-15-13-24(14-16-25)22(27)18-26(17-19-7-5-4-6-8-19)33(29,30)21-11-9-20(31-2)10-12-21/h4-12H,3,13-18H2,1-2H3 |
InChIキー |
YMTUCNQLMLERQA-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-bromo-N'-[3-bromo-5-methoxy-4-(2-propynyloxy)benzylidene]benzohydrazide](/img/structure/B298164.png)
![N-cyclohexyl-2-[(4-pyridinylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B298165.png)

![N-(2-{2-[5-bromo-2-(2-propynyloxy)benzylidene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B298171.png)
![Tert-butyl 2-[2-(allyloxy)-5-bromobenzylidene]hydrazinecarboxylate](/img/structure/B298172.png)
![Tert-butyl 2-[2-(cyanomethoxy)benzylidene]hydrazinecarboxylate](/img/structure/B298173.png)
![[[2-(3-Chlorobenzyl)oxybenzylidene]amino]thiourea](/img/structure/B298174.png)
![[(E)-[5-chloro-2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]thiourea](/img/structure/B298175.png)


![4-[5-bromo-3-methoxy-2-(2-propynyloxy)benzylidene]-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B298181.png)
![methyl 4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-furyl}benzoate](/img/structure/B298183.png)
![4-{5-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]furan-2-yl}-3-methylbenzoic acid](/img/structure/B298184.png)